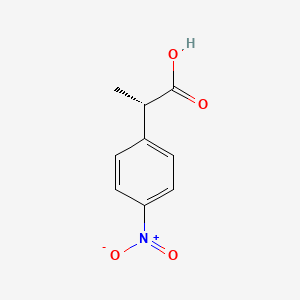

(2S)-2-(4-nitrophenyl)propanoic acid

Description

Significance of Enantiopure Compounds in Contemporary Chemical Synthesis and Materials Science

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in modern chemical synthesis and materials science. In the pharmaceutical industry, the biological activity of a drug is often dictated by its stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the synthesis of single-enantiomer drugs is a critical focus of pharmaceutical research to enhance efficacy and minimize adverse effects.

Beyond pharmaceuticals, enantiopure compounds are integral to the development of advanced materials. Chiral molecules are being explored for the creation of novel materials with unique optical, electronic, and mechanical properties. For instance, chiral liquid crystals are utilized in advanced display technologies, and chiral polymers are being investigated for applications in enantioselective sensors and catalysts. The ability of chiral materials to interact selectively with polarized light also opens up possibilities in optics and photonics.

Contextualization of (2S)-2-(4-Nitrophenyl)propanoic Acid as a Key Chiral Building Block

Within the broad class of chiral molecules, this compound emerges as a significant chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. They provide a reliable source of chirality, which can be transferred to the final product, a crucial aspect of asymmetric synthesis. The utility of this compound lies in its bifunctional nature, possessing both a reactive carboxylic acid group and a nitro-substituted aromatic ring. The carboxylic acid moiety allows for a variety of chemical transformations, such as amidation and esterification, while the nitro group can be reduced to an amine or participate in other aromatic substitutions. This versatility makes it a valuable synthon for the construction of a diverse range of target molecules.

Current Research Landscape and Academic Significance of Nitroaryl Propanoic Acid Derivatives

Nitroaryl propanoic acid derivatives, a class of compounds to which this compound belongs, are attracting considerable academic interest. The nitroaromatic moiety is a versatile functional group in organic synthesis, capable of being transformed into various other functionalities. chemrevlett.com Research in this area often focuses on the development of new synthetic methodologies and the exploration of the biological activities of these derivatives.

Arylpropionic acid derivatives, in general, are known for their wide range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. The introduction of a nitro group onto the aromatic ring can significantly modulate these biological effects, leading to the discovery of novel therapeutic agents. The academic significance of these compounds is further underscored by their use as probes to study biological processes and as intermediates in the synthesis of complex natural products and pharmaceuticals. Recent studies have highlighted the diverse applications of nitroaromatic compounds, from their role in medicinal chemistry to their use in materials science for creating fluorescent probes. mdpi.com

Scope and Research Objectives for the Comprehensive Investigation of this compound

A comprehensive investigation into this compound is warranted to fully elucidate its potential in advanced chemical research. The primary objectives of such a study would be:

To systematically explore and document the physicochemical properties of this compound, providing a foundational dataset for its application in various synthetic contexts.

To investigate its utility as a chiral building block in the asymmetric synthesis of novel and medicinally relevant compounds, with a focus on developing efficient and stereoselective transformations.

To evaluate the biological activity profile of derivatives synthesized from this compound, aiming to identify new lead compounds for drug discovery.

To explore its potential in materials science , for example, as a component in the synthesis of novel chiral polymers or functional materials with unique optoelectronic properties.

By addressing these objectives, a deeper understanding of the chemical versatility and potential applications of this compound can be achieved, paving the way for new discoveries in both chemical synthesis and materials science.

Physicochemical Properties of 2-(4-Nitrophenyl)propanoic Acid

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Melting Point | 88-89 °C |

| CAS Number | 19910-33-9 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

142927-08-0 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2S)-2-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H9NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

RBSRRICSXWXMRC-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2s 2 4 Nitrophenyl Propanoic Acid and Analogues

Established Chemical Synthetic Routes for 2-(4-Nitrophenyl)propanoic Acid

The preparation of the racemic form, 2-(4-nitrophenyl)propanoic acid, typically involves multi-step syntheses that build the molecule through functionalization of aromatic precursors.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org In the context of synthesizing 2-arylpropanoic acids, this typically involves the alkylation of an aromatic compound with an appropriate three-carbon electrophile. google.com For analogues of 2-(4-nitrophenyl)propanoic acid, a common strategy is the Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, catalyzed by a Lewis acid like anhydrous aluminum chloride, to form an ethyl 2-(4-alkylphenyl)propionate intermediate. google.compatsnap.com

However, the direct Friedel-Crafts alkylation of nitrobenzene (B124822) presents significant challenges. The nitro group is a strong deactivating group, making the aromatic ring much less reactive towards electrophilic substitution. mt.com Therefore, an alternative and more common approach involves the functionalization of a pre-formed phenylpropanoic acid scaffold. This strategy relies on the nitration of 2-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The reaction typically yields a mixture of ortho and para isomers, from which the desired 2-(4-nitrophenyl)propanoic acid must be separated. google.com

| Reaction Type | Starting Materials | Key Reagents | Product |

| Friedel-Crafts Alkylation (Analogues) | Alkylbenzene, Ethyl 2-chloropropionate | Anhydrous aluminum chloride | Ethyl 2-(4-alkylphenyl)propionate |

| Aromatic Nitration | 2-Phenylpropanoic acid | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Mixture of 2-(2-nitrophenyl)propanoic acid and 2-(4-nitrophenyl)propanoic acid |

Many synthetic routes for carboxylic acids generate an ester as a penultimate product, which then requires hydrolysis to yield the final acid. acs.orgorganic-chemistry.org In the synthesis of 2-(4-nitrophenyl)propanoic acid, the intermediate ethyl 2-(4-nitrophenyl)propionate is converted to the carboxylic acid through saponification. chemicalbook.com This process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.org The base catalyzes the hydrolysis of the ester functional group. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the final 2-(4-nitrophenyl)propanoic acid. google.comchemicalbook.com

Decarboxylation is another important reaction step, particularly when the synthesis utilizes malonic ester derivatives to construct the carbon skeleton. organic-chemistry.org In such a synthetic pathway, the α-carbon of the propanoic acid chain would temporarily hold a second carboxylic group. This intermediate would then be subjected to heating, often in an acidic medium, to eliminate carbon dioxide and afford the final monosubstituted propanoic acid. organic-chemistry.orgresearchgate.net

Asymmetric Synthesis Protocols for Enantiopure (2S)-2-(4-Nitrophenyl)propanoic Acid

Achieving enantiopurity is critical for many applications of chiral molecules. The synthesis of the specific (2S)-enantiomer of 2-(4-nitrophenyl)propanoic acid requires the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to selectively form one enantiomer over the other. mdpi.com

The development of effective chiral catalysts is central to modern asymmetric synthesis. nih.gov These catalysts create a chiral environment that influences the transition state of the reaction, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other. mdpi.com

Organocatalysis utilizes small, metal-free organic molecules as catalysts. mdpi.com For the synthesis of chiral nitro compounds, asymmetric conjugate additions (Michael additions) to nitroalkenes are a powerful tool. unibo.it A plausible organocatalytic route to the precursor of this compound involves the reaction of a nucleophile with a derivative of 4-nitrocinnamic acid or β-nitrostyrene, catalyzed by a chiral amine.

For instance, diarylprolinol silyl (B83357) ethers have proven effective in catalyzing the Michael addition of aldehydes to nitrostyrenes. unibo.it The mechanism involves the formation of a nucleophilic enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion, guided by the steric and electronic properties of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. Chiral thioureas and squaramides can also act as effective catalysts by activating the nitroalkene electrophile through hydrogen bonding. mdpi.com

| Catalyst Type | Proposed Reaction | Activation Mode | Key Intermediate |

| Diarylprolinol Silyl Ether | Michael addition of an aldehyde to a nitroalkene | Nucleophile activation via enamine formation | Chiral enamine |

| Chiral Squaramide/Thiourea | Michael addition to a nitroalkene | Electrophile activation via H-bonding | H-bonded nitroalkene complex |

Transition metals, particularly palladium, are widely used in asymmetric catalysis due to their versatile reactivity. nih.gov The synthesis of 2-aryl propionic acids can be achieved through palladium-catalyzed carbonylation reactions. mdpi.com

A flexible, one-pot, two-step procedure has been developed for similar compounds, which can be adapted for this synthesis. nih.gov The process begins with a palladium-catalyzed Heck coupling of an aryl bromide (e.g., 4-bromonitrobenzene) with ethylene (B1197577) to produce the corresponding styrene (B11656) (4-nitrostyrene). mdpi.com In the second step, the styrene undergoes asymmetric hydroxycarbonylation. This reaction, catalyzed by a palladium complex bearing a chiral phosphine (B1218219) ligand, introduces a carboxylic acid group with high regioselectivity and enantioselectivity. mdpi.comnih.gov The chiral ligand, bound to the palladium atom, controls the stereochemistry of the migratory insertion of carbon monoxide and the subsequent steps, leading to the preferential formation of the (2S)-enantiomer. nih.gov

| Reaction Sequence | Catalyst System | Chiral Inductor | Benefit |

| Heck Coupling + Hydroxycarbonylation | Pd(OAc)₂ / Chiral Phosphine Ligand | Chiral phosphine ligand | High regioselectivity and enantioselectivity in a one-pot procedure. mdpi.comnih.gov |

| Asymmetric Carboamination | Pd₂(dba)₃ / (S)-Siphos-PE | Chiral ligand (S)-Siphos-PE | Creates cyclic compounds with high asymmetric induction. nih.gov |

Chiral Catalyst Development for Enantioselective Transformations

Asymmetric Alkylation and Second-Order Asymmetric Transformation Protocols (e.g., Ni(II) Schiff Base Complex Approaches)

The synthesis of enantiomerically pure compounds such as this compound can be achieved through asymmetric alkylation, a powerful method for creating chiral centers. A notable approach in this area involves the use of chiral nickel(II) Schiff base complexes. These complexes serve as chiral auxiliaries, directing the stereochemical outcome of reactions.

The general strategy involves forming a Ni(II) complex from a Schiff base derived from an amino acid (like glycine (B1666218) or alanine) and a chiral ligand. nih.gov This complex creates a sterically defined environment around the α-carbon. Deprotonation of this carbon generates a nucleophilic enolate, which can then react with an alkylating agent. The facial selectivity of the alkylation is controlled by the chiral ligand, leading to the preferential formation of one enantiomer. For the synthesis of analogues, this method is versatile; for instance, reacting a glycine-derived Ni(II) Schiff base complex with a suitable electrophile can introduce the desired aryl group. After the alkylation step, the desired α-aryl propanoic acid analogue is liberated from the chiral auxiliary, which can often be recovered and reused. nih.gov

Second-order asymmetric transformation is another advanced technique that can convert a racemic mixture entirely into a single desired enantiomer. This process combines the resolution of a racemic compound with in-situ racemization of the unwanted enantiomer. In one documented example of this principle, a racemic compound was reacted with a chiral resolving agent in a specific solvent mixture. researchgate.net This led to the crystallization of a diastereomeric salt with the desired enantiomer, while the unwanted enantiomer remained in solution and was racemized, eventually converting almost entirely to the desired form with high enantiomeric excess. researchgate.net This dynamic kinetic resolution approach offers a significant yield advantage over classical resolution methods.

| Method | Key Reagents/Components | Principle | Potential Outcome |

| Asymmetric Alkylation | Chiral Ni(II) Schiff base complex, Base, Alkylating agent | The chiral complex acts as an auxiliary to direct the stereoselective addition of an alkyl group. nih.gov | High diastereoselectivity and enantiomeric excess of the target molecule. |

| Second-Order Asymmetric Transformation | Racemic acid, Chiral resolving agent, Racemization catalyst/conditions | Combines selective crystallization of one diastereomer with the in-situ racemization of the other. researchgate.net | Theoretical yield of up to 100% for a single enantiomer from a racemate. |

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral compounds. Enzymes and whole-cell microbial systems are employed to catalyze stereospecific reactions.

Microbial Transformation for Chiral Inversion and Resolution

Microbial systems are capable of mediating the chiral inversion of 2-arylpropionic acids, a class of compounds to which this compound belongs. Studies on related compounds like ibuprofen (B1674241) and 2-phenylpropionic acid have shown that certain microorganisms can convert the (R)-enantiomer into the biologically active (S)-enantiomer. nih.gov This process is of significant interest as it allows for the conversion of a racemic mixture into a single, desired enantiomer.

The mechanism of this inversion typically involves the stereospecific formation of a coenzyme A (CoA) thioester. researchgate.net An epimerase enzyme then acts on the (R)-acyl-CoA thioester, converting it to the (S)-acyl-CoA thioester, which is subsequently hydrolyzed to yield the (S)-acid. researchgate.net Various fungal and bacterial strains have been identified that can perform this transformation. nih.govresearchgate.net For example, the fungus Verticillium lecanii has been shown to mediate the chiral inversion of 2-phenylpropionic acid. nih.gov This microbial approach can be applied to a racemic mixture of 2-(4-nitrophenyl)propanoic acid to selectively produce the (S)-enantiomer.

Enzymatic Synthesis of Chiral Pharmaceutical Intermediates

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic carboxylic acids and their esters. This chemoenzymatic strategy relies on the enzyme's ability to selectively catalyze the hydrolysis of an ester or the esterification of an acid for one enantiomer at a much higher rate than for the other.

For instance, a racemic ester of 2-(4-nitrophenyl)propanoic acid can be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding (S)-acid, leaving the other enantiomer (the (R)-ester) largely unreacted. The resulting mixture of the (S)-acid and (R)-ester can then be separated. The enantioselectivity of this process, often expressed as the enantiomeric ratio (E), can be very high. For a nitrophenyl compound, resolution using α-chymotrypsin has been reported with an E value of 39. google.com A chemoenzymatic procedure has also been developed for preparing 4-nitrophenyl-glycosides, where a specific enzyme is used to selectively remove an unwanted anomer from a chemically synthesized mixture. mdpi.com

| Biocatalytic Method | Biocatalyst Example | Substrate | Reaction | Product |

| Microbial Chiral Inversion | Verticillium lecanii nih.gov | (R)-2-Arylpropionic acid | Enantioselective conversion | (S)-2-Arylpropionic acid |

| Enzymatic Kinetic Resolution | α-Chymotrypsin google.com | Racemic methyl 4-cyano-4-(4-nitrophenyl)hexanoate | Enantioselective hydrolysis | (S)-acid and unreacted (R)-ester |

| Chemoenzymatic Synthesis | β-N-acetylhexosaminidase mdpi.com | Anomeric mixture of 4-nitrophenyl-galactosides | Selective hydrolysis of β-anomer | Pure 4-nitrophenyl-α-galactoside |

Deracemization and Enantioselective Resolution Techniques for Nitroaryl Propanoic Acids

Beyond biocatalysis, other methods exist for the deracemization and resolution of racemic mixtures of nitroaryl propanoic acids. Deracemization refers to the conversion of a racemate into a single enantiomer, achieving a theoretical yield of 100%.

Enantioselective resolution can also be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common analytical and preparative method. Another technique is countercurrent chromatography, which has been successfully used for the enantioseparation of constitutional isomers of 2-(methylphenyl)propanoic acids using a chiral selector, such as hydroxypropyl-β-cyclodextrin, in the mobile phase. nih.gov The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector. nih.govresearchgate.net The stability of these complexes often depends on factors like the position of substituents on the phenyl ring. nih.gov

| Technique | Methodology | Principle |

| Enzymatic Deracemization | Sequential esterification, enantioselective hydrolysis, and racemization of the unreacted enantiomer. mdpi.comresearchgate.net | Exploits enzyme stereoselectivity to resolve the mixture, while chemical racemization recycles the unwanted enantiomer. |

| Chiral Chromatography | Use of a chiral stationary phase (HPLC) or a chiral selector in the mobile phase (countercurrent chromatography). nih.gov | Physical separation based on the differential interaction of enantiomers with a chiral environment. |

Chemical Reactivity and Mechanistic Investigations of 2s 2 4 Nitrophenyl Propanoic Acid

Electronic Effects and Carboxylic Acid Acidity in 4-Nitrophenyl Propanoic Acid Systems

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. In the case of (2S)-2-(4-nitrophenyl)propanoic acid, the presence of the 4-nitro group on the phenyl ring significantly influences its acidity through a combination of inductive and resonance effects. The nitro group is a strong electron-withdrawing group, and this property enhances the acidity of the carboxylic acid.

The electron-withdrawing nature of the nitro group pulls electron density away from the carboxylic acid group, which polarizes the O-H bond and facilitates the release of the proton. This inductive effect stabilizes the resulting carboxylate anion by delocalizing the negative charge. Furthermore, the nitro group at the para position can participate in resonance, further delocalizing the negative charge of the carboxylate anion throughout the aromatic ring. This increased stabilization of the conjugate base makes the corresponding carboxylic acid a stronger acid.

To quantify this effect, we can compare the acidity of this compound with its non-nitrated analog, (2S)-2-phenylpropanoic acid. The pKa value for (2S)-2-phenylpropanoic acid is approximately 4.38. Due to the strong electron-withdrawing effects of the nitro group, the pKa of this compound is expected to be significantly lower, indicating a higher acidity.

| Compound | pKa | Effect of Substituent |

| (2S)-2-Phenylpropanoic Acid | ~4.38 | Reference compound |

| This compound | < 4.38 (Predicted) | Increased acidity due to electron-withdrawing nitro group |

Reactivity of the Nitro Group: Reduction Pathways and Reactive Intermediate Formation

The nitro group of this compound is a versatile functional group that can undergo a variety of reduction reactions, leading to the formation of different nitrogen-containing functionalities. The most common transformation is the reduction of the nitro group to an amino group, which is a key step in the synthesis of various derivatives.

Several reducing agents can be employed for this transformation. A common method involves the use of metals in an acidic medium, such as zinc powder with ammonium (B1175870) chloride. For instance, the reduction of the related compound methyl (2S)-2-ethanamido-3-(4-nitrophenyl)propanoate to methyl (2S)-3-(4-aminophenyl)-2-ethanamidopropanoate is achieved using zinc powder and ammonium chloride in methanol (B129727) and water. google.com This method is generally effective for the reduction of aromatic nitro compounds without affecting other functional groups like esters or amides.

The reduction of a nitro group to an amine proceeds through a series of intermediates. The initial step involves the reduction of the nitro group (NO₂) to a nitroso group (NO), which is then further reduced to a hydroxylamino group (NHOH). Finally, the hydroxylamino group is reduced to the amino group (NH₂). Under controlled conditions, it is sometimes possible to isolate these intermediates. However, in most synthetic applications, the reaction is carried to completion to obtain the corresponding amine.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is another widely used method for the reduction of nitro groups. This method is often clean and efficient, but care must be taken as it can also reduce other functional groups, such as alkenes or alkynes, if present in the molecule.

Stereochemical Influences on Chemical Reaction Pathways

The presence of a chiral center at the α-carbon in this compound can influence the stereochemical outcome of reactions occurring at or near this center. While many reactions of the carboxylic acid or the nitro group may not directly involve the chiral center, its stereochemistry can be crucial in biological systems or in reactions involving chiral reagents.

A notable example of stereochemical influence in the broader class of 2-arylpropionic acids is their metabolic chiral inversion. In biological systems, it has been observed that the less active (R)-enantiomer of many profen drugs can be converted to the more active (S)-enantiomer. nih.gov This unidirectional inversion is believed to proceed through the formation of an acyl-CoA thioester, which can then epimerize at the α-carbon. nih.gov This biological pathway highlights how the stereochemistry at the α-position is not always static and can be influenced by the surrounding chemical environment, particularly in enzymatic reactions.

In synthetic organic chemistry, the stereochemical integrity of the (2S)-center is often a primary concern. Reactions that proceed via a mechanism that does not involve the breaking of bonds to the chiral carbon will typically retain the original stereochemistry. However, reactions that lead to the formation of a planar intermediate at the α-carbon, such as enolate formation under certain conditions, could potentially lead to racemization. The choice of reagents and reaction conditions is therefore critical to maintain the enantiomeric purity of the compound during chemical transformations.

Decarboxylative Reactions and Their Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For arylpropanoic acids, this transformation can be a useful synthetic tool to introduce new functional groups or to form carbon-carbon bonds.

Recent research has shown that copper-catalyzed decarboxylative elimination reactions can be employed to convert aryl propanoic acids into the corresponding styrenes. While specific studies on this compound are not prevalent, the general mechanism is applicable. These reactions often require an oxidizing agent and proceed through a radical mechanism. The presence of a nitro group, particularly in the para position, can facilitate such reactions due to its electron-withdrawing nature, which can stabilize potential intermediates.

Halodecarboxylation is a process where a carboxylic acid is converted into an organohalide through decarboxylation. A well-known example is the Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids with bromine. Modern variations of this reaction exist that are more synthetically practical. For aromatic carboxylic acids, the efficiency of halodecarboxylation can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, can impact the reaction's feasibility and yield. While saturated aliphatic acids are often unreactive under certain bromodecarboxylation protocols, the presence of the aryl group and the activating (for radical reactions) nitro group in this compound could make it a potential substrate for such transformations.

General Organic Transformations: Oxidation, Reduction, and Substitution Reactions

Beyond the specific reactions of the nitro and carboxyl groups, this compound can undergo other general organic transformations.

Oxidation: The benzylic C-H bond at the α-position is susceptible to oxidation under strong oxidizing conditions. However, the carboxylic acid group is generally resistant to further oxidation. Selective oxidation of the benzylic position without degrading the rest of the molecule would require carefully chosen reagents.

Reduction: As discussed in section 3.2, the nitro group is readily reduced. The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (2S)-2-(4-nitrophenyl)propan-1-ol. It is important to note that LiAlH₄ would also reduce the nitro group. To selectively reduce the carboxylic acid in the presence of a nitro group, protection of the nitro group or the use of chemoselective reducing agents would be necessary.

Substitution Reactions: The phenyl ring of this compound is subject to electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director. The 2-propanoic acid group is also deactivating and primarily a meta-director. Therefore, further electrophilic substitution on the aromatic ring would be significantly disfavored and, if it were to occur, would be directed to the positions meta to both existing substituents (i.e., positions 2 and 6 relative to the propanoic acid group).

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Enantioseparation Techniques for Stereoisomeric Analysis

The separation of enantiomers is a critical step in the analysis of chiral compounds. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for resolving racemic mixtures and determining the enantiomeric purity of compounds like (2S)-2-(4-nitrophenyl)propanoic acid. nih.govchiralpedia.com

Chiral HPLC is a powerful technique for separating stereoisomers. sigmaaldrich.com The separation is achieved by utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com For 2-(4-nitrophenyl)propanoic acid, a normal phase HPLC method has been successfully employed. ct-k.com

A specific application utilized a CHIRALCEL® OJ-3 column, which is a polysaccharide-based CSP. ct-k.com The analysis was conducted under normal phase conditions, using a mobile phase composed of n-hexane, 2-propanol, and trifluoroacetic acid. The trifluoroacetic acid is a common additive in the separation of acidic compounds, as it helps to improve peak shape and resolution.

The results of this separation demonstrate a clear distinction between the two enantiomers, allowing for accurate assessment of enantiomeric excess. ct-k.com The key chromatographic parameters from this analysis are detailed in the table below. ct-k.com

| Parameter | Value |

| Column | CHIRALCEL ® OJ-3 (50 x 4.6mm, 3µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid (80 / 20 / 0.1) |

| Flow Rate | 4.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Retention Time (Rt) Peak 1 | 0.39 min |

| Retention Time (Rt) Peak 2 | 0.47 min |

| Alpha Value (α) | 1.32 |

| Resolution (Rs) | 1.93 |

| Data sourced from a study on the chiral separation of 2-(4-Nitrophenyl)-propionic acid. ct-k.com |

Spectroscopic Elucidation of Molecular Structure and Absolute Stereochemistry

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and molecular formula.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). docbrown.infodocbrown.info

For this compound, the ¹H NMR spectrum displays characteristic signals corresponding to each type of proton in the molecule. chegg.com The aromatic protons on the nitrophenyl ring appear as two distinct multiplets in the downfield region (7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. chegg.com The methine proton (α-proton) is observed around 4.0 ppm, shifted downfield by the adjacent phenyl ring and carboxylic acid group. chegg.com The methyl protons appear as a doublet around 1.6 ppm, and the acidic proton of the carboxyl group gives a broad singlet at a very downfield shift, typically around 12.0 ppm. chegg.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show distinct signals, with the carbon attached to the nitro group being significantly deshielded. The methine (α-carbon) and methyl carbons of the propanoic acid backbone appear in the aliphatic region of the spectrum. docbrown.infodocbrown.info

Table of Predicted NMR Data for this compound Assignments are based on established chemical shift principles and data from related compounds. docbrown.infochegg.comdocbrown.info

| ¹H NMR | Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Carboxyl | ~12.0 | Singlet (broad) | -COOH |

| Aromatic | ~8.2 | Doublet | 2H, ortho to -NO₂ |

| Aromatic | ~7.5 | Doublet | 2H, meta to -NO₂ |

| Methine | ~4.0 | Quartet | 1H, -CH(Ar)COOH |

| Methyl | ~1.6 | Doublet | 3H, -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ ppm) | Assignment | |

| Carbonyl | ~178-182 | -COOH | |

| Aromatic | ~148-150 | C-NO₂ | |

| Aromatic | ~145-147 | C-CH | |

| Aromatic | ~128-130 | CH (ortho to -NO₂) | |

| Aromatic | ~123-125 | CH (meta to -NO₂) | |

| Methine | ~45-50 | -CH(Ar)COOH | |

| Methyl | ~18-22 | -CH₃ |

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.com This technique allows for the determination of the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For 2-(4-nitrophenyl)propanoic acid, the molecular formula is C₉H₉NO₄. chemicalbook.com

Using electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺. chemicalbook.com The high resolution of the mass analyzer allows for mass measurements with an error of less than 5 ppm, providing strong evidence for the proposed molecular formula. mdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₉NO₄ |

| Calculated Monoisotopic Mass | 195.0532 u |

| Observed Mass (as [M+H]⁺) | 196.0604 u (based on m/z of 195.17 for M) chemicalbook.com |

| Ionization Mode | Electrospray Ionization (ESI) |

| The calculated mass is based on the most abundant isotopes of each element. |

Solubility and Solution Behavior Characterization Methodologies

Understanding the solubility of a compound is essential for its purification, formulation, and application in various chemical processes. Hansen Solubility Parameters provide a systematic framework for predicting and understanding these interactions.

Hansen Solubility Parameters (HSP) are a method for predicting the solubility of a substance in a given solvent. wikipedia.orghansen-solubility.com The principle is based on the idea that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). wikipedia.org

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." wikipedia.org A solute is more likely to dissolve in a solvent if their HSP values are close, meaning the distance between them in Hansen space is small. wikipedia.org

| Hansen Parameter | Description | Relevance to this compound |

| δd (Dispersion) | Energy from nonpolar, van der Waals interactions. | Arises from the phenyl ring and the propanoic backbone. |

| δp (Polar) | Energy from dipolar intermolecular forces. | Significant contribution from the highly polar nitro group (-NO₂) and the carboxyl group (-COOH). |

| δh (Hydrogen Bonding) | Energy from hydrogen bond formation. | High contribution from the carboxylic acid group, which can act as both a hydrogen bond donor and acceptor. |

| This table describes the components of Hansen Solubility Parameters and their relation to the molecular structure of the compound. wikipedia.orghansen-solubility.com |

Co-solvency Studies for Enhanced Dissolution in Research Media

In the realm of chemical and pharmaceutical research, achieving adequate dissolution of a compound in a specific medium is paramount for various in vitro studies. For compounds with limited aqueous solubility, such as arylpropanoic acid derivatives, co-solvency is a widely employed technique to enhance their dissolution profile. This approach involves the addition of a water-miscible organic solvent (co-solvent) to an aqueous medium, which reduces the polarity of the solvent system and subsequently increases the solubility of non-polar solutes.

While specific co-solvency data for this compound is not extensively detailed in publicly available literature, the principles of this technique are well-established. Studies on structurally related compounds demonstrate that the selection of a co-solvent and its concentration is critical and depends on the physicochemical properties of the solute. Common co-solvents used in research settings include ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG 400), and glycerin.

The mechanism behind co-solvency involves the disruption of water's hydrogen-bonding network, creating a microenvironment that is more favorable for the solvation of hydrophobic molecules. The choice of co-solvent is dictated by factors such as the polarity of the compound, the desired solubility enhancement, and the compatibility of the solvent system with the experimental design.

Detailed Research Findings

Research into the solubility of various poorly soluble active pharmaceutical ingredients has shown that the solubility of a compound in a co-solvent system often exhibits a log-linear relationship with the concentration of the co-solvent up to a certain point. The peak solubility is typically observed at a specific co-solvent concentration, after which the addition of more co-solvent may lead to a decrease in solubility.

For a hypothetical study on this compound, one would expect to see a systematic evaluation of different co-solvent systems. The data generated from such a study would be crucial for developing appropriate formulations for in vitro testing, ensuring that the compound remains in solution at the desired concentration throughout the experiment.

The following interactive table represents a hypothetical dataset from a co-solvency study on this compound to illustrate how such findings would be presented.

Hypothetical Co-solvency Data for this compound in Ethanol-Water Mixtures at 25°C

| % Ethanol (v/v) in Water | Mole Fraction Solubility of this compound (x 10⁻⁴) |

| 0 | 0.5 |

| 10 | 2.5 |

| 20 | 12.0 |

| 30 | 55.0 |

| 40 | 120.0 |

| 50 | 250.0 |

| 60 | 400.0 |

| 70 | 550.0 |

| 80 | 600.0 |

| 90 | 500.0 |

| 100 | 450.0 |

This hypothetical data illustrates a common trend where the solubility of a poorly soluble compound increases with the addition of a co-solvent up to an optimal concentration, beyond which the solubility may plateau or decrease. Such studies are fundamental for establishing suitable solvent systems in a research context to ensure the bioavailability and efficacy of the compound in preclinical evaluations.

Computational Chemistry and Molecular Modeling Studies of 2s 2 4 Nitrophenyl Propanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of (2S)-2-(4-nitrophenyl)propanoic acid are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's potential energy surface and dynamic behavior.

Conformational analysis of 2-arylpropanoic acids is crucial for understanding their interactions with biological targets. For this compound, the key degrees of freedom include the rotation around the C-C bond connecting the chiral center to the phenyl ring and the orientation of the carboxylic acid group. Quantum chemical calculations can be used to identify stable conformers and the energy barriers between them. Studies on similar fluorinated and hydroxylated propanoic acids have revealed that the conformational landscape is often complex, with multiple low-energy structures accessible at room temperature illinois.edunih.gov. The preference for certain conformers can be influenced by intramolecular hydrogen bonding and steric effects.

Molecular dynamics simulations offer a window into the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a protein. These simulations track the movements of atoms over time, providing information on conformational changes, solvent interactions, and binding dynamics dovepress.commdpi.com. For instance, an MD simulation could reveal how the nitro and carboxylic acid groups interact with water molecules and how the phenyl ring's orientation fluctuates. This information is vital for understanding its solubility, membrane permeability, and interactions with biological macromolecules.

Quantum Chemical Calculations of Electronic Structure, Acidity, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound, which in turn govern its acidity and reactivity scirp.orgmdpi.com.

The electronic structure of the molecule is heavily influenced by the electron-withdrawing nature of the para-nitro group. This group pulls electron density from the phenyl ring and, to a lesser extent, from the propanoic acid moiety. This electronic effect can be quantified by calculating molecular orbitals, electrostatic potential maps, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity, with a smaller HOMO-LUMO gap suggesting higher reactivity semanticscholar.orgresearchgate.net.

A crucial property for a carboxylic acid is its acidity, represented by its pKa value. DFT-based methods, combined with continuum solvation models (like PCM or SMD), have proven effective in predicting pKa values with high accuracy. Various computational schemes, such as the direct, vertical, and adiabatic approaches, can be employed to calculate the free energy change of deprotonation nih.govnih.gov. For this compound, the strong electron-withdrawing nitro group is expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa value compared to unsubstituted 2-phenylpropanoic acid. Linear correlations between calculated properties and experimental pKa values for a series of related compounds can further enhance predictive accuracy jst-ud.vnresearchgate.net.

The reactivity of the molecule, for instance, in electrophilic aromatic substitution reactions, can also be assessed using DFT. Descriptors such as Fukui functions and dual descriptors can pinpoint the most reactive sites within the molecule nih.govajpchem.org. For example, these calculations can predict whether an incoming electrophile would preferentially attack the phenyl ring and at which position, considering the directing effects of the propanoic acid and nitro substituents.

Molecular Docking and Ligand-Target Interaction Modeling for Chiral Recognition

As a chiral molecule, the (2S)-enantiomer of 2-(4-nitrophenyl)propanoic acid will interact differently with other chiral entities, such as proteins or chiral stationary phases, compared to its (2R)-counterpart. Molecular docking and other modeling techniques are essential for understanding the structural basis of this chiral recognition viamedica.plnih.gov.

Molecular docking simulations can predict the preferred binding orientation of this compound within a protein's active site. This is particularly relevant for the "profen" class of molecules, which are known to interact with cyclooxygenase (COX) enzymes nih.govnih.gov. A docking study would involve placing the ligand into the 3D structure of the target protein and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, one would expect the carboxylic acid group to form key hydrogen bonds with polar residues in the active site, while the nitrophenyl group could engage in π-π stacking or hydrophobic interactions nih.govmdpi.com.

The essence of chiral recognition lies in the differential binding affinity of the two enantiomers. Modeling studies can elucidate why one enantiomer binds more strongly than the other. Often, a three-point interaction model is invoked, where the ligand must interact with the receptor at three distinct points to achieve stereospecificity. By comparing the docking scores and interaction patterns of the (S) and (R) enantiomers, researchers can identify the key residues responsible for chiral discrimination researchgate.net. For example, the protein might have a specific hydrophobic pocket that can accommodate the methyl group only when the ligand is in the (S)-configuration.

These modeling approaches are also vital in chromatography, explaining how chiral stationary phases separate enantiomers. Simulations can model the transient diastereomeric complexes formed between the enantiomers and the chiral selector, revealing the interactions that lead to different retention times researchgate.net.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies mdpi.comresearchgate.net.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors, which are then converted into chemical shifts. By performing these calculations on a proposed structure, the predicted spectrum can be compared with the experimental one to confirm the structural assignment nih.govgithub.ioresearchgate.netresearchgate.net. This is particularly useful for assigning the signals of the chiral center and the aromatic protons.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated and compared to an experimental IR or Raman spectrum. This allows for the assignment of specific bands to particular vibrational modes, such as the C=O stretch of the carboxylic acid or the symmetric and asymmetric stretches of the nitro group researchgate.netnih.gov.

Beyond spectroscopy, computational chemistry can be used to explore potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. This can provide insights into reaction mechanisms, such as the metabolic pathways of the compound or its potential degradation routes researchgate.netresearchgate.netcecam.orgresearchgate.netmdpi.com. For example, computational models could be used to investigate the mechanism of metabolic chiral inversion, a phenomenon observed for some 2-arylpropionic acids viamedica.pl.

Strategic Applications and Derivatization in Research Chemistry

Role as a Versatile Chiral Synthetic Intermediate

The presence of a carboxylic acid, a nitro group, and a chiral center makes (2S)-2-(4-nitrophenyl)propanoic acid a versatile intermediate in organic synthesis. These functional groups can be chemically modified in various ways to build more complex molecules.

Precursor for Advanced Organic Compounds and Complex Architectures

This compound is utilized as an intermediate in the preparation of various chemical products. For instance, the acid can be catalytically hydrogenated to convert the nitro group into an amino group, forming the corresponding amino derivative. This amino-derivative can then be condensed with ortho-cyanobenzyl-bromides to produce isoindoline (B1297411) structures, which are components of more complex organic molecules. google.com

Building Block for Chiral Pharmaceuticals and Agrochemicals

Chiral molecules are of significant importance in the pharmaceutical and agrochemical industries, as the biological effects of a compound can be highly dependent on its stereochemistry. ajchem-b.com Chiral building blocks like this compound are essential for the synthesis of single-enantiomer drugs and agrochemicals. researchgate.netresearchgate.net The use of such intermediates allows for the creation of products with improved efficacy and reduced side effects. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and evaluated for their antibacterial activities. researchgate.net Similarly, 2-[4-(hydroxyphenoxy)]propionic acid is a key intermediate in the synthesis of phenoxy propionic acid herbicides. google.com

Synthesis of Phenylalanine-Type α-Amino Acids and Related Analogues

This compound is a direct precursor to L-4-nitrophenylalanine, an important intermediate in the synthesis of various medicines. researchgate.net The synthesis of phenylalanine analogues is a significant area of research, with applications in drug discovery and development. researchgate.netnih.gov For example, L-4-nitrophenylalanine can be synthesized by the nitration of L-phenylalanine. researchgate.net Furthermore, enzymatic methods using phenylalanine ammonia (B1221849) lyase can produce substituted phenylalanine analogues from their corresponding cinnamic acids in a continuous flow system, achieving excellent conversions for compounds like 4-nitro-phenylalanine. frontiersin.org

| Phenylalanine Analogue | Synthetic Precursor/Method | Significance |

| L-4-Nitrophenylalanine | Nitration of L-phenylalanine | Intermediate in medicine synthesis researchgate.net |

| Substituted Phenylalanines | Enzymatic conversion of cinnamic acids | Building blocks for pharmaceuticals frontiersin.org |

| Fluorinated Phenylalanines | Various synthetic approaches | Used in enzyme inhibitors and therapeutic agents nih.gov |

Intermediates for Gamma-Aminobutyric Acid (GABA) Analogues (e.g., Baclofen (B1667701), Phenibut)

While direct synthesis from this compound is not explicitly detailed in the provided search results, its structure makes it a plausible precursor for GABA analogues like Baclofen and Phenibut. The synthesis of these compounds often involves intermediates with a phenyl group and a three-carbon chain. For example, a common route to baclofen involves the condensation of p-chloro benzaldehyde (B42025) with nitromethane (B149229), followed by reaction with diethyl malonate. brieflands.com The resulting nitro compound is then reduced to an amine. brieflands.com Similarly, the synthesis of phenibut can start from benzaldehyde and nitromethane to form trans-nitrostyrene, which then undergoes further reactions. chemicalbook.com

Given that this compound contains the necessary phenyl and propanoic acid framework, it could potentially be converted to intermediates for GABA analogues. The nitro group can be reduced to an amine, and the carboxylic acid can be subjected to reactions like the Curtius or Hofmann rearrangement to introduce the amino group at the gamma position.

Derivatization Strategies for Targeted Research Objectives

The functional groups of this compound can be readily modified to create a diverse range of derivatives for specific research applications.

Chemical Modification of the Nitro Group for Alternative Functionalities

The nitro group on the phenyl ring of this compound is a versatile functional group that can be chemically modified to introduce a range of other functionalities, significantly broadening its synthetic utility. The most prominent and widely utilized transformation is the reduction of the nitro group to a primary amine, yielding (2S)-2-(4-aminophenyl)propanoic acid. This conversion is a critical step as the resulting amino group serves as a key handle for further molecular elaboration, such as amide bond formation or diazotization reactions.

The reduction of aromatic nitro compounds is a well-established process in organic chemistry, and several methods are applicable. wikipedia.orgorganic-chemistry.org A common and efficient method is catalytic hydrogenation. rsc.org This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. researchgate.net For the conversion of 2-(4'-nitrophenyl)-propanoic acid, catalytic hydrogenation can be employed to produce the corresponding amino derivative. google.com

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be optimized to ensure high yield and chemoselectivity, preserving the integrity of the carboxylic acid group and the chiral center.

Alternatively, chemical reduction methods using metals in acidic media can be employed. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. wikipedia.orgyoutube.com

The successful conversion of the nitro group to an amine transforms the electronic properties of the aromatic ring and provides a nucleophilic site for building more complex molecules. This makes this compound a valuable precursor for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Summary of Methods for Nitro Group Reduction This table is interactive and allows for sorting.

| Method | Reagents/Catalysts | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | H₂ gas, various solvents (e.g., ethanol) | High efficiency and clean reaction profiles. wikipedia.orgrsc.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous or alcoholic media | A classic and cost-effective method. wikipedia.orgyoutube.com |

| Transfer Hydrogenation | Formic acid, Ammonium (B1175870) formate | Pd/C catalyst | Avoids the need for pressurized H₂ gas. wikipedia.org |

Stereochemical Specificity in Synthetic Pathways and Derived Compounds

The presence of a chiral center at the C2 position of the propanoic acid chain makes this compound a stereochemically defined molecule. This specificity is of paramount importance in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds where stereochemistry dictates efficacy and safety. nih.govbiomedgrid.com When a single enantiomer like the (2S) form is used in a synthesis, it allows for the creation of new compounds with a specific, predetermined three-dimensional arrangement.

This compound is considered a chiral building block, a term used for an optically pure molecule that serves as a starting material in the synthesis of more complex chiral substances. enamine.net The use of such building blocks is a cornerstone of modern asymmetric synthesis. By starting with a molecule of known absolute configuration, chemists can design synthetic pathways that transfer this chirality to the final product. This avoids the need for challenging chiral separations of the final products, which are often inefficient and costly.

Reactions involving the carboxylic acid group or modifications of the phenyl ring of this compound can proceed without affecting the configuration of the chiral center. In stereospecific reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.comwikipedia.org Therefore, employing the enantiomerically pure (2S) isomer ensures that the resulting derivatives also possess a specific stereochemical identity, which is crucial for their intended function.

Impact of Chiral Center Configuration on Synthetic Outcomes and Derivative Properties

The specific (S)-configuration of the chiral center in this compound has a profound impact on both the outcome of stereoselective synthetic routes and the properties of the resulting derivatives. In the context of 2-arylpropionic acids, it is a well-established principle that the biological activity often resides in only one of the enantiomers. orientjchem.orgnih.gov For many non-steroidal anti-inflammatory drugs (NSAIDs) of this class, the (S)-enantiomer is the active form, responsible for the therapeutic effect. nih.govorientjchem.org

Synthetic Outcomes:

The use of this compound as a chiral precursor allows chemists to control the stereochemistry of subsequent products. In a stereospecific reaction, if the mechanism dictates, for example, an inversion of configuration at a new stereocenter, starting with the (S)-isomer will predictably yield an (R)-configuration at that center in the product. Conversely, if the reaction proceeds with retention of configuration, the (S)-chirality will be maintained. This control is fundamental in drug synthesis, where only one specific stereoisomer may fit into the active site of a biological target like an enzyme or receptor. The use of a single enantiomer starting material prevents the formation of a mixture of diastereomers, which can be difficult to separate and may have different biological properties.

Derivative Properties:

The properties of compounds derived from this compound are intrinsically linked to their stereochemistry. Biological systems are chiral environments, and as such, they interact differently with different enantiomers of a chiral molecule. nih.govbiomedgrid.com A derivative retaining the (S)-configuration might exhibit high binding affinity to a specific receptor, leading to a potent therapeutic effect. Its corresponding (R)-enantiomer, however, might show significantly lower activity or even interact with a different receptor, potentially causing unwanted side effects. biomedgrid.comorientjchem.org This stereoselectivity in pharmacodynamics is a critical consideration in drug design. nih.gov Therefore, synthesizing enantiomerically pure compounds from a defined chiral building block like this compound is a key strategy for developing safer and more effective therapeutic agents. mdpi.com

Future Research Directions and Emerging Academic Applications

Development of Novel Enantioselective Synthesis Methods with Enhanced Efficiency and Sustainability

The synthesis of enantiomerically pure 2-arylpropanoic acids remains a significant area of research. orgsyn.orgresearchgate.net Future efforts are directed towards developing methods that are not only highly efficient and selective but also adhere to the principles of green chemistry. rsc.org Key research trends include the use of innocuous methylating agents to reduce environmental risks and the development of one-pot protocols to streamline synthesis and minimize waste. orgsyn.orgmdpi.com

Table 1: Comparison of Synthetic Approaches for 2-Arylpropanoic Acids

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Resolution | Separation of a racemic mixture. | Well-established. | 50% maximum theoretical yield, requires resolving agents. |

| Asymmetric Catalysis | Direct synthesis of the desired enantiomer using a chiral catalyst. | High theoretical yield, high enantioselectivity. sci-hub.st | Catalyst cost, optimization of reaction conditions. |

| Green Chemistry Approaches | Use of sustainable reagents (e.g., dimethyl carbonate) and conditions. orgsyn.org | Reduced environmental impact, increased safety. orgsyn.org | Catalyst stability and reactivity under green conditions. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. mdpi.com | Increased efficiency, reduced waste, avoids purification of intermediates. mdpi.com | Compatibility of different reaction conditions. |

Exploration of Advanced Catalytic Systems for Challenging Transformations

The development of advanced catalytic systems is crucial for unlocking the full potential of (2S)-2-(4-nitrophenyl)propanoic acid in complex chemical transformations. Research is active in the areas of organometallic catalysis, biocatalysis, and metal-free organocatalysis. rsc.orgnih.gov These catalysts are being designed to exhibit high activity and stereocontrol under mild reaction conditions. researchgate.net

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a variety of asymmetric reactions. ubc.caanr.fr Future research will likely focus on designing new CPAs with tailored acidity and steric properties to catalyze challenging reactions with high enantioselectivity. ubc.caacs.org Furthermore, the immobilization of catalysts on solid supports is a key strategy for improving their recyclability and applicability in industrial processes. acs.org The development of chiral metal-organic frameworks (CMOFs) also presents a promising avenue for enantioselective separation and catalysis. nih.gov

Integration with Continuous Flow Chemistry for Scalable and Eco-Friendly Synthesis

Continuous flow chemistry is revolutionizing the synthesis of chiral molecules, offering significant advantages over traditional batch processing. sci-hub.st This technology allows for precise control over reaction parameters, leading to higher yields, improved selectivity, and enhanced safety. nih.gov The integration of enantioselective catalysis with continuous flow systems is a major area of current and future research. rsc.orgnih.gov

Flow chemistry enables the efficient use of immobilized catalysts, simplifying product purification and catalyst recycling. nih.govacs.org This approach is particularly beneficial for scaling up the synthesis of compounds like this compound, making the process more economically viable and environmentally friendly. acs.orgnih.gov Researchers are developing telescoped continuous flow processes where multiple reaction steps are connected in sequence without intermediate purification, significantly intensifying the chemical synthesis. acs.org

Table 2: Advantages of Continuous Flow Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Enhanced Heat and Mass Transfer | Small reactor dimensions lead to efficient mixing and temperature control. | Higher yields, fewer side products, improved safety. nih.gov |

| Precise Reaction Control | Accurate control over residence time, temperature, and pressure. | Improved selectivity and reproducibility. sci-hub.st |

| Scalability | Production can be scaled up by running the system for longer or by numbering up reactors. | Facile transition from laboratory to industrial scale. nih.gov |

| Safety | Small reaction volumes minimize the risk associated with hazardous reactions. | Safer handling of reactive intermediates and exothermic reactions. |

| Integration of Catalysis | Allows for the use of packed-bed reactors with immobilized catalysts. acs.org | Easy separation of catalyst from product, catalyst recycling. acs.org |

Computational Design and In Silico Screening of this compound Derivatives for Novel Research Targets

Computational chemistry is an indispensable tool in modern drug discovery and materials science. chiralpedia.com Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being used to design novel derivatives of this compound and to predict their properties. chiralpedia.comnih.gov These in silico techniques allow for the rapid screening of large virtual libraries of compounds, identifying candidates with desired activities before their actual synthesis, thus saving significant time and resources. nih.gov

For instance, molecular docking studies can predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. thieme-connect.deresearchgate.net This approach is being used to explore the potential of p-nitrophenyl-containing compounds for various therapeutic applications. unar.ac.idchemrxiv.orgresearchgate.net Computational tools are also employed to understand the mechanisms of catalytic reactions, aiding in the design of more efficient and selective catalysts. ubc.caacs.org

Potential Applications in Advanced Materials Science and Functional Molecule Design

The unique chemical structure of this compound, featuring a chiral center, a carboxylic acid group, and a nitro-functionalized aromatic ring, makes it an attractive building block for the synthesis of advanced materials and functional molecules. mit.eduwikipedia.org The propanoic acid moiety is a versatile precursor for creating polymers, including biodegradable plastics. mit.edu

Future research may explore the incorporation of this chiral acid into polymers or metal-organic frameworks to create materials with specific chiroptical properties. The nitro group can be chemically modified, for example, by reduction to an amino group, providing a handle for further functionalization. nih.gov This allows for the design of molecules with tailored electronic or biological properties. For example, derivatives could be investigated for applications in nonlinear optics or as components of novel anticancer agents where specific molecular recognition is key. unar.ac.idmdpi.comacs.org The development of functionalized propanoic acid derivatives is an active area of research with potential applications in a wide range of fields from pharmaceuticals to materials science. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(4-nitrophenyl)propanoic acid, and how can chiral purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity in the formation of the α-carbon . Post-synthesis, chiral HPLC using columns like Chiralpak® IA or IB is recommended to verify enantiomeric excess (≥99%) and detect impurities (e.g., (2R)-enantiomer) .

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Common Impurity | (2R)-2-(4-Nitrophenyl)propanoic acid | |

| Chiral Column | Chiralpak® IA (5 µm, 250 × 4.6 mm) |

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV (λ = 254 nm) to monitor degradation products. Buffer solutions (pH 1–12) and temperatures (25–60°C) should be tested. For instance, at pH > 10, nitro group reduction or ester hydrolysis may occur, requiring mass spectrometry (MS) to identify degradation pathways .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the nitro group (δ ~8.2 ppm for aromatic protons) and chiral center integrity.

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro functionality .

- X-ray Crystallography : Resolves absolute configuration; compare with Cambridge Structural Database entries (e.g., CCDC 231282) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with enzymes like cyclooxygenase (COX)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinity and pose. The nitro group’s electron-withdrawing effect may enhance interactions with COX’s hydrophobic pocket. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Cross-validate assays (e.g., COX inhibition vs. NF-κB luciferase reporter) under standardized conditions. For example, inconsistent IC₅₀ values may arise from solvent effects (DMSO vs. ethanol). Use high-content screening (HCS) to correlate cellular uptake (measured via LC-MS) with activity .

Q. How can derivatization enhance the analytical detection or therapeutic potential of this compound?

- Methodological Answer :

-

Analytical Derivatization : Convert to methyl ester via BF₃/MeOH for GC-MS analysis, improving volatility .

-

Therapeutic Derivatization : Synthesize prodrugs (e.g., phosphonate esters) to enhance blood-brain barrier penetration. Assess stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Example Derivative :

Derivative Application Reference Methyl ester GC-MS quantification Phosphonate prodrug CNS targeting

Q. What in silico tools are suitable for predicting the environmental fate or toxicity of this compound?

- Methodological Answer : Use QSAR models (EPI Suite, TEST) to estimate biodegradation half-life (e.g., ~150 days) and ecotoxicity (LC₅₀ for Daphnia magna). Experimental validation via OECD 301D ready biodegradability testing is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.